2,3-Dichlorobenzene-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C₆H₃Cl₂FO₂S. It appears as a white crystalline powder and has a molecular weight of 286.03 g/mol. This compound is characterized by the presence of two chlorine atoms and a sulfonyl fluoride group attached to a benzene ring, which contributes to its reactivity and utility in various chemical applications. The compound is known for its corrosive properties, necessitating careful handling in laboratory settings .
The synthesis of 2,3-dichlorobenzene-1-sulfonyl fluoride can be achieved through several methods:
These methods highlight the compound's accessibility for research and industrial applications .
2,3-Dichlorobenzene-1-sulfonyl fluoride is utilized in various fields:
The compound's unique properties make it valuable in both academic and industrial settings .
Interaction studies involving 2,3-dichlorobenzene-1-sulfonyl fluoride often focus on its reactivity with biological molecules. For instance:
These studies contribute to understanding how this compound interacts at the molecular level within biological systems .
Several compounds share structural similarities with 2,3-dichlorobenzene-1-sulfonyl fluoride. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2,3-Dichlorobenzenesulfonyl chloride | C₆H₃Cl₃O₂S | Chloride instead of fluoride; less reactive |
2,6-Dichlorobenzene-1-sulfonyl fluoride | C₆H₃Cl₂FO₂S | Different chlorine positioning; similar reactivity |
4-Chlorobenzenesulfonyl fluoride | C₆H₄ClFO₂S | Lacks dichloro substitution; different properties |
The primary distinction of 2,3-dichlorobenzene-1-sulfonyl fluoride lies in its specific chlorination pattern and the presence of the sulfonyl fluoride group, which enhances its reactivity compared to similar compounds. This unique structure allows it to participate in a wider range of
Corrosive